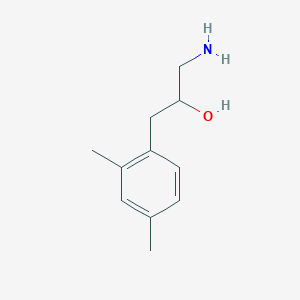

1-Amino-3-(2,4-dimethylphenyl)propan-2-ol

Description

Contextualization of Amino Alcohols as Versatile Synthetic Scaffolds

Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. This bifunctionality makes them highly versatile building blocks, or scaffolds, in organic synthesis. echemi.com They can participate in a wide array of chemical transformations, including the formation of amides, esters, and ethers. Their ability to be modified at two different reactive sites allows for the construction of complex molecular architectures.

In the realm of materials science, amino alcohols and their derivatives are utilized for their ability to impart specific properties to polymers and other materials. They can be incorporated into polymer backbones or used as surface modifiers to enhance adhesion, biocompatibility, or other desired characteristics. The presence of both a hydrogen-bond donating hydroxyl group and a basic amino group allows for a range of intermolecular interactions.

Significance of Chiral Amino Alcohol Derivatives in Contemporary Chemical Science

A crucial aspect of many amino alcohols is the potential for chirality, where a molecule can exist in two non-superimposable mirror-image forms called enantiomers. Chirality is a key factor in the efficacy and safety of many pharmaceutical products. google.com Chiral amino alcohols are of paramount importance in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral product. uni.lu

These chiral derivatives are widely employed as:

Chiral auxiliaries: Temporarily incorporated into a molecule to direct a chemical reaction towards a specific stereochemical outcome. uni.lu

Chiral ligands: Used in combination with metal catalysts to create asymmetric catalysts for a variety of transformations, such as reductions and additions. tandfonline.comguidechem.com

Chiral building blocks: Incorporated as a permanent part of the final target molecule, particularly in the synthesis of pharmaceuticals and natural products. google.com

The synthesis of enantiomerically pure amino alcohols is a significant area of research, with methods including asymmetric hydrogenation, transfer hydrogenation, and biocatalysis being continuously developed and refined. google.comtandfonline.com

Delineation of Research Focus for 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol within Academic Disciplines

Given the absence of extensive, direct research on this compound, its potential research focus can be delineated by examining studies on structurally analogous compounds. The core structure of a 3-aryl-1-aminopropan-2-ol suggests several promising avenues for investigation.

In Organic Synthesis:

A primary area of potential research lies in its application as a chiral ligand in asymmetric catalysis. For instance, a structurally similar compound, (S)-2-Amino-3-(2,5-dimethylphenyl)-1,1-diphenyl-1-propanol, has been successfully used to catalyze the enantioselective borane (B79455) reduction of prochiral ketones. tandfonline.com This suggests that this compound, once resolved into its separate enantiomers, could be a valuable ligand for similar transformations.

In Medicinal Chemistry:

The substituted phenylpropanolamine scaffold is a common feature in biologically active molecules. Related structures, such as (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid, serve as intermediates in the synthesis of pharmaceutical agents. bldpharm.compharmaffiliates.com Consequently, this compound could be investigated as a precursor for novel compounds with potential therapeutic applications. Its dimethylphenyl moiety could influence biological activity and metabolic stability.

In Materials Science:

Derivatives of amino alcohols can be explored for the creation of novel functional materials. For example, dipeptide compounds incorporating aromatic amino acids have been patented for their fungicidal properties in agricultural applications. googleapis.com The structural elements of this compound make it a candidate for incorporation into such dipeptides or other functional oligomers.

The table below highlights the structural relationship between the title compound and a researched analog.

Structural Comparison of Amino Alcohols

| Compound Name | Structure | Key Feature |

| This compound | C₁₁H₁₇NO | Dimethylphenyl group at positions 2 and 4 |

| (S)-2-Amino-3-(2,5-dimethylphenyl)-1,1-diphenyl-1-propanol | C₂₃H₂₅NO | Dimethylphenyl group at positions 2 and 5; two phenyl groups on the carbinol carbon |

This comparative analysis underscores the potential for this compound to be a valuable, yet currently under-explored, compound in synthetic and materials chemistry. Future research into its synthesis, chiral resolution, and application in catalysis and medicinal chemistry could reveal its full scientific potential.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(2,4-dimethylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-3-4-10(9(2)5-8)6-11(13)7-12/h3-5,11,13H,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBVCFKKTFNUQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(CN)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226151-41-2 | |

| Record name | 1-amino-3-(2,4-dimethylphenyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 1 Amino 3 2,4 Dimethylphenyl Propan 2 Ol

Development of Enantioselective and Diastereoselective Synthesis Routes

The creation of specific stereoisomers of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol necessitates the use of advanced synthetic strategies that can control the formation of its chiral centers. These methods are broadly categorized into catalytic asymmetric reactions and the use of chiral starting materials or auxiliaries.

Asymmetric Reduction Strategies Utilizing Chiral Catalysts

One of the most powerful methods for establishing the stereochemistry at the C-2 hydroxyl group is the asymmetric reduction of a prochiral ketone precursor, 1-amino-3-(2,4-dimethylphenyl)propan-2-one. This transformation can be achieved with high efficiency and enantioselectivity using various chiral catalysts.

Asymmetric Transfer Hydrogenation (ATH): This technique has proven to be a robust method for the reduction of α-amino ketones. researchgate.netacs.org Chiral ruthenium(II) complexes, particularly those with N-tosylethylenediamine ligands, are highly effective catalysts for this purpose. nih.gov These reactions often proceed via a dynamic kinetic resolution (DKR), where the racemic α-amino ketone is converted into a single, highly enantioenriched amino alcohol. researchgate.netacs.org For instance, the reduction of various α-amino ketones using chiral Ru(II) catalysts in a formic acid/triethylamine mixture can yield products with excellent diastereoselectivity and enantiomeric excess (ee) often exceeding 99%. researchgate.net

Catalytic Hydrogenation: Direct asymmetric hydrogenation using molecular hydrogen is another atom-economical approach. Ruthenium, rhodium, and cobalt-based catalysts have all demonstrated high efficacy in the enantioselective hydrogenation of amino ketones. acs.orgnih.govnih.gov For example, a highly efficient asymmetric hydrogenation of racemic acyclic α-amino aliphatic ketones has been achieved using a Ru-catalyst, affording chiral amino alcohols with excellent enantioselectivities and diastereoselectivities. acs.org Cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has also been developed, providing chiral vicinal amino alcohols in high yields and enantioselectivities. nih.govacs.org

A hypothetical scheme for the asymmetric reduction of the precursor to this compound is presented below:

Scheme 1: Hypothetical asymmetric reduction of 1-amino-3-(2,4-dimethylphenyl)propan-2-one to yield enantiomerically enriched this compound.

| Catalyst Type | Precursor Type | Typical Conditions | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Ru(II)-TsDPEN | α-Amino Ketone | HCOOH/Et3N | >99% | >99:1 |

| Rh-DuanPhos | α-Dehydroamino Ketone | H2, MeOH | up to 99% | N/A |

| Co-Bisphosphine | α-Primary Amino Ketone | H2, MeOH | up to 99% | N/A |

Table 1: Representative data for asymmetric reduction of amino ketones based on analogous systems. researchgate.netnih.govacs.org

Advanced Catalytic Hydrogenation Techniques for Amination

Instead of reducing a pre-formed amino ketone, the amino group can be introduced simultaneously with the reduction of a carbonyl group in a process known as reductive amination. Advanced catalytic hydrogenation techniques can render this process asymmetric.

Asymmetric hydroamination, catalyzed by transition metals like rhodium or iridium, allows for the direct addition of an amine to an alkene, which can be a precursor to the target molecule. youtube.com While less common for this specific substitution pattern, it represents a cutting-edge approach.

More established is the asymmetric hydrogenation of imines or enamines formed in situ from a ketone or aldehyde precursor. For instance, the asymmetric hydrogenation of N-aryl imino esters catalyzed by a nickel complex with a P-stereogenic ligand has been shown to produce chiral α-aryl glycines with high enantioselectivity. nih.gov Similar strategies could be adapted for the synthesis of the target amino alcohol.

Mechanistic Studies of Reductive Amination Protocols

The mechanism of reductive amination typically involves two key steps: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction. numberanalytics.commasterorganicchemistry.com The selectivity of the reducing agent for the imine over the carbonyl is crucial for the success of direct reductive amination. harvard.edu Reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are favored for this reason. masterorganicchemistry.comharvard.edu

Mechanistic studies, often employing computational methods, have shed light on the transition states involved in the hydride transfer from the reducing agent to the imine. harvard.edu In catalytic asymmetric transfer hydrogenation, the mechanism is understood to involve an outer-sphere process where the chiral ligand on the metal center directs the approach of the hydride source to the substrate. acs.org For ruthenium-catalyzed hydrogenations, a metal-ligand bifunctional mechanism is often proposed, where both the metal and the ligand participate in the hydrogen transfer. nih.gov Understanding these mechanisms is vital for the rational design of more efficient and selective catalysts.

Chemo-Enzymatic and Biocatalytic Approaches for Chiral Resolution

Biocatalysis offers a highly selective and environmentally benign alternative for obtaining enantiomerically pure amino alcohols.

Enzymatic Kinetic Resolution: This method involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used enzymes for this purpose, often catalyzing the acylation or hydrolysis of one enantiomer of a racemic alcohol with high selectivity. nih.govmdpi.com For example, the lipase (B570770) from Candida rugosa has been successfully used for the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers. mdpi.com A similar approach could be applied to a racemic mixture of this compound.

Asymmetric Biocatalysis: Engineered enzymes, such as amine dehydrogenases (AmDHs), can directly synthesize chiral amino alcohols from prochiral ketones. nih.govconicet.gov.ar These enzymes, derived from amino acid dehydrogenases, can catalyze the asymmetric reductive amination of α-hydroxy ketones with high enantioselectivity (>99% ee). nih.gov This method is particularly attractive as it uses ammonia (B1221849) as the amino donor and operates under mild conditions.

| Enzyme Type | Reaction Type | Substrate | Outcome |

| Lipase (Candida rugosa) | Kinetic Resolution | Racemic Amino Alcohol | Enantiomerically enriched alcohol and acylated alcohol |

| Amine Dehydrogenase (engineered) | Asymmetric Reductive Amination | α-Hydroxy Ketone | Single enantiomer of the amino alcohol |

Table 2: Examples of chemo-enzymatic and biocatalytic approaches for chiral amino alcohol synthesis. mdpi.comnih.gov

Chiral Auxiliary-Mediated and Chiral Pool-Based Syntheses

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org Evans oxazolidinones are a prominent class of chiral auxiliaries used in aldol (B89426) reactions to create vicinal amino alcohols with high diastereoselectivity. wikipedia.orgsantiago-lab.comyoutube.com The synthesis would involve attaching the chiral auxiliary to a suitable carboxylic acid precursor, performing a diastereoselective reaction to introduce the amino and hydroxyl groups, and then cleaving the auxiliary.

Chiral Pool Synthesis: The chiral pool refers to the collection of readily available, enantiopure natural products like amino acids and sugars. nih.gov These can serve as starting materials for the synthesis of more complex chiral molecules. For instance, a chiral amino acid with a suitable side chain could be elaborated to form the target amino alcohol, leveraging the inherent chirality of the starting material. rsc.orgcapes.gov.brbaranlab.org

Precursor Design and Derivatization for Target Compound Synthesis

The successful synthesis of this compound is highly dependent on the design and availability of suitable precursors. Key starting materials would include those containing the 2,4-dimethylphenyl moiety.

Synthesis of Key Precursors:

1-(2,4-Dimethylphenyl)propan-2-one: This ketone could be a crucial intermediate for subsequent asymmetric reduction or reductive amination. Its synthesis could potentially start from 2,4-dimethylbenzaldehyde (B100707).

2,4-Dimethylstyrene Oxide: This epoxide is another valuable precursor. Ring-opening of the epoxide with an amine or an azide (B81097) followed by reduction would provide the amino alcohol.

Derivatives of 2,4-dimethylphenylalanine: This unnatural amino acid could serve as a chiral pool starting material, with its carboxylic acid group being reduced to the primary alcohol of the target structure.

Optimization of Reaction Parameters for Enhanced Stereocontrol and Yield

The optimization of reaction conditions is paramount for achieving high yields and, more critically, controlling the stereochemistry of this compound. The two chiral centers in the molecule mean that four possible stereoisomers can be formed. Achieving a high diastereomeric and enantiomeric excess is a primary goal of synthetic optimization.

A common strategy for synthesizing such amino alcohols is the ring-opening of a suitable epoxide. In this case, the precursor would likely be 2-((2,4-dimethylbenzyl)oxirane). The nucleophilic attack of an amine source at the less sterically hindered carbon of the epoxide ring would yield the desired amino alcohol scaffold.

Key Optimization Parameters:

Nucleophile and Protecting Groups: The choice of the nitrogen nucleophile is critical. Using ammonia directly can lead to side reactions and over-alkylation. A more controlled approach involves using a protected nitrogen source, such as an azide (e.g., sodium azide), followed by reduction, or a protected amine like benzylamine (B48309) or a carbamate. The use of a bulky protecting group on the nitrogen can influence the regioselectivity of the epoxide opening.

Solvent: The solvent can significantly impact the reaction rate and selectivity. Protic solvents like alcohols (e.g., methanol (B129727), ethanol) can participate in the reaction and may be suitable for certain ring-opening reactions, while aprotic polar solvents (e.g., DMF, DMSO) can enhance the nucleophilicity of the attacking species.

Temperature: Reaction temperatures must be carefully controlled. Lower temperatures often favor higher stereoselectivity by minimizing side reactions and promoting the desired kinetic product. However, this may come at the cost of a slower reaction rate.

Catalyst: In the case of asymmetric synthesis, the choice of a chiral catalyst is the most crucial factor for controlling stereochemistry. For the reduction of a potential ketone precursor, (1-(2,4-dimethylphenyl)propan-2-one), chiral reducing agents or catalysts are employed. For instance, asymmetric transfer hydrogenation using a chiral ruthenium or rhodium catalyst with a suitable hydrogen donor (e.g., isopropanol, formic acid) can provide high enantioselectivity.

Illustrative Optimization Data for an Analogous Asymmetric Reduction:

While specific data for the target compound is scarce, the following table illustrates typical optimization parameters for the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol, a key step in a potential synthetic route.

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1.0 | (R)-BINAP | Methanol | 25 | 92 | 85 |

| 2 | 0.5 | (R)-BINAP | Methanol | 25 | 90 | 84 |

| 3 | 1.0 | (R)-Tol-BINAP | Toluene | 0 | 95 | 92 |

| 4 | 1.0 | (R)-Xyl-BINAP | Dichloromethane | -20 | 88 | 95 |

| 5 | 1.0 | (R,R)-TsDPEN | Isopropanol | 40 | 98 | 99 |

This table is a generalized representation for illustrative purposes and does not reflect actual experimental results for this compound.

Consideration of Scalable Synthesis Approaches for Laboratory Research

For the synthesis of this compound to be practical for laboratory research, where gram-scale quantities are often required, scalability must be a key consideration from the outset.

A potential scalable route could begin with the readily available 2,4-dimethylbenzaldehyde. A Wittig reaction or a related olefination with a suitable one-carbon homologating agent would provide 2,4-dimethylstyrene. Asymmetric epoxidation of this alkene, for instance using a Sharpless epoxidation if an allylic alcohol intermediate is formed, or other modern catalytic methods, would yield the chiral epoxide precursor.

Key Considerations for Scalability:

Cost and Availability of Starting Materials: The economic viability of a synthesis on a larger scale is heavily dependent on the cost of the initial reactants and catalysts. Starting from inexpensive and commercially abundant materials like 2,4-dimethylbenzaldehyde is advantageous.

Reagent Stoichiometry and Work-up Procedures: Stoichiometric reagents, especially those that are toxic or generate significant waste, are less desirable for scale-up. Catalytic methods are preferred. The work-up and purification procedures should be as simple as possible, avoiding laborious chromatography if feasible. Crystallization-induced resolution or diastereomeric salt formation are often preferred for purification on a larger scale.

Safety and Handling: The safety profile of all reagents and intermediates must be considered. Highly energetic or toxic reagents like azides require special handling procedures, which can be more complex on a larger scale.

Process Mass Intensity (PMI): An important metric in green and scalable chemistry is the Process Mass Intensity, which is the total mass of materials used (solvents, reagents, process water) per kilogram of the final product. A scalable synthesis should aim for a low PMI.

A promising scalable approach could involve the biocatalytic reduction of an amino ketone precursor. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with very high enantio- and diastereoselectivity under mild, aqueous conditions. This method is increasingly used in industrial settings due to its efficiency and environmental benefits.

Hypothetical Scalable Biocatalytic Reduction:

| Step | Reaction | Reagents and Conditions | Key Advantages for Scalability |

| 1 | Amino-ketone formation | 2,4-dimethylacetophenone, formaldehyde, amine (e.g., in a Mannich reaction) | Utilizes readily available starting materials. |

| 2 | Asymmetric Reduction | Amino-ketone precursor, Ketoreductase (KRED), buffer (e.g., phosphate), co-factor regeneration system (e.g., glucose/glucose dehydrogenase), room temperature. | High selectivity, mild conditions, aqueous solvent, reduced waste. |

| 3 | Deprotection/Isolation | If a protected amine was used, deprotection followed by extraction or crystallization. | Potentially straightforward work-up. |

This biocatalytic approach, if a suitable ketoreductase can be identified or engineered, would represent a highly sophisticated and scalable methodology for the synthesis of this compound for laboratory research.

Rigorous Stereochemical Analysis and Control of 1 Amino 3 2,4 Dimethylphenyl Propan 2 Ol Systems

Quantification of Enantiomeric and Diastereomeric Excess

The quantification of enantiomeric excess (ee) and diastereomeric excess (de) is fundamental to any stereoselective synthesis. For a compound like 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol, which has two chiral centers, four stereoisomers are possible: (2R, C-NH₂)- and (2S, C-NH₂)-enantiomers for both the syn and anti diastereomers. The determination of the ratio of these stereoisomers is typically achieved through chromatographic or spectroscopic methods.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most common and accurate techniques for quantifying enantiomeric and diastereomeric ratios. jocpr.comnih.gov For amino alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are often effective. pharmaffiliates.com The separation relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. While methods exist for a wide range of chiral amines and amino alcohols, no specific HPLC or GC method devoted to this compound has been reported. nih.govacs.orgwestlake.edu.cnresearchgate.net

Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), can also be used, often after derivatization with a chiral agent to convert the enantiomers into diastereomers, which are distinguishable by NMR.

Table 1: Hypothetical Data for Chiral HPLC Analysis This table is illustrative and not based on published experimental data.

| Stereoisomer | Retention Time (min) | Peak Area (%) | Calculated Excess |

|---|---|---|---|

| (2R, C-OH)-isomer | 12.5 | 98.5 | 97.0% ee |

| (2S, C-OH)-isomer | 14.2 | 1.5 | |

| syn-diastereomer | 18.7 | 95.0 | 90.0% de |

Definitive Determination of Absolute Configuration

Determining the absolute three-dimensional arrangement of atoms at the chiral centers is a critical step in stereochemical analysis. Several powerful techniques are employed for this purpose.

Single-crystal X-ray crystallography is the most unambiguous method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. The technique provides a detailed three-dimensional structure of the molecule in the solid state. For compounds containing only light atoms (C, H, N, O), the absolute configuration is typically determined by referencing a known chiral center within the molecule or by using anomalous dispersion effects with a suitable derivative containing a heavier atom. There are no published crystal structures for this compound or its simple derivatives.

In the absence of a crystal structure, NMR spectroscopy of diastereomeric derivatives is a widely used alternative. The Mosher's acid method is a classic example, where a chiral alcohol or amine is reacted with the acid chloride of (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric esters or amides, respectively. patsnap.com

For this compound, both the amino and hydroxyl groups can be derivatized. Derivatization of the primary amine with Mosher's acid chloride would yield diastereomeric amides. The differing spatial arrangement of the phenyl group of the Mosher's reagent relative to the substituents around the chiral center of the amino alcohol leads to predictable shielding or deshielding effects on the protons of the molecule. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for the two diastereomeric derivatives, the absolute configuration of the chiral center can be deduced. No such analysis has been reported for this compound.

Table 2: Illustrative Proton NMR Chemical Shift Differences (ΔδS-R) for a Hypothetical Mosher's Amide Derivative This table is for illustrative purposes and does not represent actual experimental data.

| Proton | δ (S-MTPA amide) | δ (R-MTPA amide) | Δδ (ppm) | Configuration Assignment |

|---|---|---|---|---|

| H at C2 | 4.15 | 4.10 | +0.05 | Consistent with R |

| Methylene protons (C3) | 2.90, 3.10 | 2.95, 3.15 | -0.05 | Consistent with R |

As mentioned in section 3.1, chiral HPLC and GC are primary tools for separating and quantifying stereoisomers. The development of a robust separation method is a prerequisite for both analytical quantification and preparative-scale isolation of pure enantiomers or diastereomers. The choice of the chiral stationary phase, mobile phase composition, and temperature are critical parameters that must be optimized for a given analyte. jocpr.comgoogle.com For a compound like this compound, one would typically screen a variety of polysaccharide-based columns under different mobile phase conditions (e.g., normal-phase, polar organic, or reversed-phase) to achieve baseline separation of all four potential stereoisomers. pharmaffiliates.com

Investigations into Stereochemical Stability and Racemization Pathways

The stereochemical stability of a chiral compound is crucial for its application, particularly in pharmaceuticals or as a chiral ligand. Racemization, the conversion of an enantiomerically pure sample into a 1:1 mixture of enantiomers, can occur under various conditions, such as exposure to heat, acid, or base. For this compound, the chiral centers are sp³-hybridized carbons and are generally stable. However, racemization could potentially occur at the carbon bearing the amino group (C2) under harsh conditions via mechanisms involving deprotonation-reprotonation if the adjacent group were activating, or at the carbon bearing the hydroxyl group (C-OH) via an oxidation-reduction sequence. There are no published studies investigating the stereochemical stability or potential racemization pathways for this specific compound.

Elucidation of Steric and Electronic Influences on Stereoselectivity

The stereochemical outcome of a synthesis is dictated by the steric and electronic properties of the substrate, reagents, and catalyst. In the synthesis of this compound, a key step would likely be the stereoselective reduction of a corresponding aminoketone or the amino-group-directed reduction of a hydroxyketone. The 2,4-dimethylphenyl group would exert significant steric influence. Its bulky nature would likely direct incoming reagents to the less hindered face of a prochiral carbonyl group. Electronically, the methyl groups are weakly electron-donating, which could subtly influence the reactivity of the aromatic ring and adjacent benzylic position, but this effect is generally less dominant than steric hindrance in directing stereoselectivity. A detailed understanding would require comparative studies with analogues bearing different substitution patterns on the phenyl ring, but such research specific to the synthesis of this compound has not been reported. medchemexpress.com

Rational Design and Synthesis of 1 Amino 3 2,4 Dimethylphenyl Propan 2 Ol Derivatives and Structural Analogs

Chemical Modifications at the Amino Group

The primary amino group in 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol is a key site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's physicochemical and biological properties. Common modifications include N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through various methods. Direct alkylation with alkyl halides in the presence of a base is a common approach. For instance, reaction with methyl iodide or ethyl bromide would yield the corresponding N-methyl and N-ethyl derivatives. Reductive amination, a milder method, involves the reaction of the amino alcohol with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride or hydrogen with a palladium catalyst. This method is particularly useful for introducing more complex alkyl substituents.

N-Acylation: The synthesis of amide derivatives via N-acylation is another prevalent modification. This is typically accomplished by reacting the amino alcohol with an acyl chloride or an acid anhydride in the presence of a base to neutralize the hydrogen halide byproduct. A wide range of acyl groups can be introduced, from simple acetyl groups to more complex aroyl moieties. For example, reaction with acetyl chloride would yield the corresponding N-acetyl derivative. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allows for the direct formation of amides from carboxylic acids, broadening the scope of accessible derivatives. masterorganicchemistry.com

| Modification Type | Reagents and Conditions | Product Class |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., CH3CN) | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH4), Solvent (e.g., MeOH) | Secondary or Tertiary Amine |

| N-Acylation | Acyl chloride or Acid anhydride, Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | Amide |

| N-Acylation (Coupling) | Carboxylic acid, Coupling agent (e.g., EDC), Base (e.g., DIPEA), Solvent (e.g., DMF) | Amide |

Derivatization Reactions at the Hydroxyl Moiety

The secondary hydroxyl group of this compound provides another avenue for structural diversification. Key derivatization strategies at this position include O-acylation (esterification) and O-alkylation.

O-Acylation (Esterification): The formation of esters can be achieved by reacting the hydroxyl group with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine or triethylamine. This reaction is typically performed after protecting the more nucleophilic amino group to ensure selectivity. For example, after N-protection with a suitable group (e.g., Boc), the resulting compound can be treated with benzoyl chloride to yield the corresponding benzoate ester.

O-Sulfonylation: The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. These sulfonate esters are valuable intermediates for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

| Modification Type | Reagents and Conditions | Product Class |

| O-Acylation (Esterification) | N-protected amino alcohol, Acyl chloride or Acid anhydride, Base (e.g., Pyridine) | Ester |

| O-Sulfonylation | N-protected amino alcohol, Sulfonyl chloride (e.g., TsCl, MsCl), Base (e.g., Et3N) | Sulfonate Ester |

Systematic Aromatic Ring Functionalization and its Synthetic Implications

The 2,4-dimethylphenyl ring of the parent compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can influence the molecule's electronic properties and steric profile. The two methyl groups are ortho, para-directing and activating, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups (positions 3, 5, and 6).

Halogenation: Bromination or chlorination of the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an acid catalyst. The positions of substitution will be directed by the existing methyl groups.

Nitration and Sulfonation: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the ring. masterorganicchemistry.commasterorganicchemistry.com Sulfonation, the introduction of a sulfonic acid group, is typically carried out with fuming sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com These reactions introduce strongly electron-withdrawing groups, which can significantly alter the compound's properties.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can be used to introduce new carbon-carbon bonds to the aromatic ring. masterorganicchemistry.com For example, reaction with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride would introduce an additional alkyl group.

The introduction of these functional groups not only creates a new series of derivatives but also provides synthetic handles for further transformations, thereby expanding the accessible chemical space.

| Reaction Type | Reagents and Conditions | Potential Substitution Positions |

| Halogenation | NBS or NCS, Acid catalyst (e.g., H2SO4) | 3, 5, 6 |

| Nitration | HNO3, H2SO4 | 3, 5, 6 |

| Sulfonation | Fuming H2SO4 | 3, 5, 6 |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl3) | 3, 5, 6 |

Exploration of Chain Elongation and Cyclization Strategies for Novel Scaffolds

Building upon the this compound framework, chain elongation and cyclization strategies can be employed to generate novel and more complex molecular scaffolds.

Chain Elongation: The propanol (B110389) chain can be extended by converting the hydroxyl group into a good leaving group (e.g., a tosylate) and then reacting it with a nucleophile, such as a cyanide ion, followed by reduction and further elaboration. Alternatively, the amino group can be used to open an epoxide, thereby adding a hydroxyethyl unit to the nitrogen.

Cyclization: The bifunctional nature of the amino alcohol allows for the synthesis of various heterocyclic systems. For example, reaction with phosgene or a phosgene equivalent can lead to the formation of a five-membered oxazolidinone ring. organic-chemistry.orggoogle.com Condensation with aldehydes or ketones can yield oxazolidine rings. organic-chemistry.orgscirp.org These cyclization reactions lock the conformation of the side chain, which can have significant implications for biological activity.

| Strategy | Synthetic Approach | Resulting Scaffold |

| Chain Elongation | Conversion of OH to leaving group, nucleophilic substitution | Extended alkyl chain derivatives |

| Cyclization | Reaction with phosgene or equivalent | Oxazolidinone ring |

| Cyclization | Condensation with aldehydes or ketones | Oxazolidine ring |

Comparative Studies of Structurally Related Amino Alcohol Frameworks

The pharmacological and physicochemical properties of this compound derivatives are best understood in the context of structurally related amino alcohol frameworks. Comparative studies involving analogs with different substitution patterns on the aromatic ring are crucial for elucidating structure-activity relationships (SAR).

For instance, comparing the 2,4-dimethylphenyl derivatives with their 3,5-dimethylphenyl or 2,5-dimethylphenyl counterparts can reveal the importance of the substituent positions for a particular biological target. Similarly, replacing the phenyl ring with other aromatic systems, such as naphthyl or heteroaromatic rings (e.g., thienyl or pyridyl), can lead to the discovery of compounds with improved properties. A review on the synthesis of (S)-3-(Methyl-Amino)-1-(thiophen-2-yl)propan-1-ol, an intermediate for the antidepressant duloxetine, highlights the importance of the aryl group in defining the molecule's therapeutic application. semanticscholar.orgresearchgate.netgoogle.com

Systematic variations in the amino alcohol backbone, such as changing the distance between the amino and hydroxyl groups or introducing additional substituents on the propanol chain, also provide valuable SAR data. This comparative approach is fundamental to the rational design of new molecules with optimized efficacy and safety profiles.

| Structural Variation | Rationale for Comparison | Example Analog |

| Aromatic Substitution Pattern | Elucidate the influence of substituent position on activity | 1-Amino-3-(3,5-dimethylphenyl)propan-2-ol |

| Aromatic Ring System | Explore the effect of different aromatic systems on properties | 1-Amino-3-(naphthalen-1-yl)propan-2-ol |

| Amino Alcohol Backbone | Investigate the importance of the linker length and substitution | 1-Amino-4-(2,4-dimethylphenyl)butan-2-ol |

Advanced Spectroscopic and Chromatographic Characterization Techniques in Chemical Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol, a complete NMR analysis would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The aromatic region would likely show complex splitting patterns for the three protons on the 2,4-dimethylphenyl ring. The aliphatic region would contain signals for the aminomethyl (-CH₂NH₂), methine (-CH(OH)-), and benzylic (-CH₂-) protons. The hydroxyl (-OH) and amine (-NH₂) protons may appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eleven distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the eleven carbon atoms in its structure. The chemical shifts would be indicative of the carbon type (aliphatic, aromatic, or attached to a heteroatom).

2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY: Establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC: Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. These are estimated values based on typical chemical shifts for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₂) | ~2.8-3.0 | ~45 |

| C2 (CH) | ~3.8-4.0 | ~70 |

| C3 (CH₂) | ~2.6-2.8 | ~38 |

| C4 (Aromatic C) | - | ~135 |

| C5 (Aromatic CH) | ~6.9 | ~127 |

| C6 (Aromatic C) | - | ~136 |

| C7 (Aromatic CH) | ~7.0 | ~131 |

| C8 (Aromatic CH) | ~6.9 | ~129 |

| C9 (CH₃) | ~2.2 | ~21 |

| C10 (CH₃) | ~2.3 | ~19 |

| NH₂ | Broad, variable | - |

| OH | Broad, variable | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy.

For this compound (molecular formula C₁₁H₁₇NO), the expected monoisotopic mass is approximately 179.1310 Da. uni.lu HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would aim to detect the protonated molecule, [M+H]⁺, with a measured m/z value very close to 180.1383. uni.lu The high accuracy of the measurement (typically to within 5 ppm) allows for the unambiguous determination of the elemental formula.

In addition to accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable information about the molecule's structure through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of water (H₂O) from the alcohol, loss of ammonia (B1221849) (NH₃) from the amine, and cleavage of the carbon-carbon bonds in the propanol (B110389) backbone.

A table of predicted accurate masses for common adducts of this compound is provided below. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 180.13829 |

| [M+Na]⁺ | 202.12023 |

| [M+K]⁺ | 218.09417 |

| [M+NH₄]⁺ | 197.16483 |

Advanced Chromatographic Separations (e.g., 2D-HPLC, Preparative GC) for Purity and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For a polar molecule like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, often with derivatization to improve volatility and peak shape in the case of GC.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for analyzing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from any nonpolar impurities or starting materials. Detection could be achieved using a UV detector, as the dimethylphenyl group will absorb UV light. For the isolation of larger quantities, preparative HPLC using a larger column and higher flow rates could be utilized.

Gas Chromatography (GC): Due to the presence of polar -OH and -NH₂ groups, direct analysis of this compound by GC can be challenging, leading to poor peak shape and potential decomposition in the injector or on the column. Derivatization of these functional groups, for instance, by silylation or acylation, would convert them into less polar, more volatile derivatives suitable for GC analysis. google.com A capillary GC column with a nonpolar or moderately polar stationary phase would then be used for separation. Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection.

The choice between HPLC and GC would depend on the specific requirements of the analysis, such as the need for purification (favoring preparative HPLC) or the analysis of volatile impurities (favoring GC).

A hypothetical HPLC method for the analysis of this compound is outlined below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H and N-H stretching vibrations. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3100-2850 cm⁻¹. The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹), typically around 1260-1000 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the O-H and N-H stretching vibrations are often weak in Raman spectra, the aromatic C=C stretching and the C-H stretching vibrations usually give rise to strong Raman signals. The symmetric vibrations of the dimethylphenyl ring would be particularly prominent.

A table of expected characteristic FT-IR absorption bands for this compound is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3400-3200 | Broad, Strong |

| N-H Stretch | 3400-3200 | Broad, Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| C-O Stretch | 1150-1050 | Strong |

| C-N Stretch | 1250-1020 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is particularly useful for detecting and quantifying compounds containing chromophores, such as aromatic rings and conjugated systems.

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the 2,4-dimethylphenyl chromophore. Aromatic compounds typically exhibit two main absorption bands: a strong band (the E-band) at shorter wavelengths (around 200-220 nm) and a weaker band (the B-band) with fine structure at longer wavelengths (around 250-280 nm). The substitution pattern on the benzene (B151609) ring influences the exact position and intensity of these bands. For this compound, the λ(max) would be expected in the region of 260-280 nm. This property is useful for quantitative analysis using a UV-Vis spectrophotometer and for detection in HPLC analysis.

A table summarizing the expected UV-Vis absorption data for this compound in a suitable solvent like ethanol (B145695) or methanol is provided below.

| Transition | Expected λ(max) (nm) | Molar Absorptivity (ε) |

| π → π* (E-band) | ~220 | High |

| π → π* (B-band) | ~275 | Low to Medium |

Computational Chemistry and Theoretical Investigations on 1 Amino 3 2,4 Dimethylphenyl Propan 2 Ol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are capable of providing highly accurate information on various molecular attributes. nih.gov For a molecule like 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol, these methods can unravel key aspects of its conformational preferences, electronic characteristics, and spectroscopic signatures.

Conformational Energy Landscape and Global Minima Determination

The presence of several single bonds in this compound results in a complex conformational landscape. The rotation around the C-C and C-O bonds of the propanol (B110389) backbone, as well as the C-N bond, gives rise to numerous possible conformers. Determining the most stable conformer, or the global minimum on the potential energy surface, is crucial as it represents the most likely structure of the molecule in the gas phase.

A systematic conformational search, followed by geometry optimization using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)), would be the standard approach. researchgate.net The relative energies of the various stable conformers can then be calculated to understand their population distribution at a given temperature. For amino alcohols, intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH2) groups often plays a significant role in stabilizing certain conformations. nih.gov

Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table presents illustrative data based on typical findings for similar molecules.

| Conformer | Dihedral Angle (C-C-C-N) | Intramolecular H-Bond (O-H···N) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | ~60° (gauche) | Yes | 0.00 |

| B | ~180° (anti) | No | 1.5 - 2.5 |

Prediction of Electronic Structure, Reactivity Descriptors, and Frontier Molecular Orbitals

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations can provide valuable information on the distribution of electrons and the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. imist.ma

From these FMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound This table presents illustrative data based on typical DFT calculations for aromatic amino alcohols.

| Property | Predicted Value | Unit |

|---|---|---|

| HOMO Energy | -8.5 to -9.5 | eV |

| LUMO Energy | 0.5 to 1.5 | eV |

| HOMO-LUMO Gap | 9.0 to 11.0 | eV |

| Ionization Potential | 8.5 to 9.5 | eV |

| Electron Affinity | 0.5 to 1.5 | eV |

| Electronegativity (χ) | 4.0 to 4.5 | eV |

| Chemical Hardness (η) | 4.5 to 5.5 | eV |

Computational Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. mdpi.com

NMR Chemical Shifts: By calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These predictions can help in the assignment of complex spectra and provide insights into the electronic environment of the different nuclei.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another powerful tool. mdpi.com The predicted frequencies can be compared with experimental data to confirm the presence of specific functional groups and to identify the molecule's conformational state.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound This table presents illustrative data based on typical calculated values for similar structures.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH (propanol) | 68 - 75 |

| C-NH₂ (propanol) | 45 - 52 |

| C-benzyl (propanol) | 40 - 48 |

| C-aromatic (substituted) | 135 - 145 |

| C-aromatic (unsubstituted) | 125 - 135 |

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While quantum chemical calculations are excellent for studying single molecules in the gas phase, molecular dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. nih.gov An MD simulation would model the interactions between a this compound molecule and a large number of solvent molecules (e.g., water) over time.

These simulations can reveal:

The preferred conformations of the molecule in solution, which may differ from the gas-phase predictions due to solvent interactions.

The structure and dynamics of the solvent shell around the solute molecule.

The nature and lifetime of intermolecular hydrogen bonds between the solute and solvent.

Analysis of Molecular Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its non-covalent interactions. imist.marsc.org The MEP maps the electrostatic potential onto the electron density surface of the molecule.

For this compound, the MEP surface would likely show:

Negative potential (red/yellow): Concentrated around the electronegative oxygen and nitrogen atoms, indicating regions that are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Positive potential (blue): Located around the hydrogen atoms of the hydroxyl and amino groups, indicating regions that can act as hydrogen bond donors.

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding is a key interaction for amino alcohols. nih.gov

Intramolecular Hydrogen Bonding: As mentioned earlier, an intramolecular hydrogen bond between the -OH group (as a donor) and the -NH₂ group (as an acceptor) is likely to be a key feature of the most stable conformer in the gas phase. Computational methods can quantify the strength of this interaction by analyzing the bond distance, angle, and the electron density at the bond critical point.

Intermolecular Hydrogen Bonding: In solution or in the solid state, intermolecular hydrogen bonds will play a dominant role. nih.govmdpi.com The -OH and -NH₂ groups can both act as hydrogen bond donors and acceptors, leading to the formation of complex hydrogen-bonded networks with solvent molecules or with other molecules of the same compound. MD simulations are particularly well-suited for studying the dynamics and structure of these networks.

Theoretical Modeling of Reaction Mechanisms and Transition State Structures

A comprehensive search of scientific literature and chemical databases was conducted to gather information regarding the theoretical modeling of reaction mechanisms and transition state structures for the compound this compound. Despite a thorough investigation using various search parameters, no specific studies detailing computational analyses of its reaction pathways or transition states were identified.

The field of computational chemistry frequently employs methods like Density Functional Theory (DFT) to elucidate reaction mechanisms, predict the geometries of transition states, and calculate activation energies. Such studies are invaluable for understanding how a molecule is formed and for optimizing synthetic routes. For many related amino alcohols, theoretical investigations have provided significant insights into their reactivity and stereochemistry.

However, it appears that this compound has not yet been the subject of such published computational research. The existing literature primarily focuses on its synthesis and availability from commercial suppliers, without delving into the theoretical aspects of its formation.

Future computational studies on this compound could provide valuable data. For instance, theoretical modeling could explore the mechanism of its synthesis, which likely involves the opening of an epoxide ring by an amine or the reduction of an amino ketone. Such studies would typically calculate the energy profile of the reaction, identifying the transition states and any intermediates. The influence of the 2,4-dimethylphenyl group on the stereochemical outcome of the reaction would be a particularly interesting area for theoretical investigation.

Potential areas for future theoretical research on this compound include:

Conformational analysis: Determining the most stable conformations of the molecule and how they might influence its reactivity and interactions with other molecules.

Prediction of spectroscopic properties: Calculating properties such as NMR chemical shifts and vibrational frequencies to aid in its experimental characterization.

Until such studies are undertaken and published, the theoretical understanding of the reaction mechanisms and transition state structures involving this compound remains an open area for scientific inquiry.

Prospective Research Trajectories and Emerging Opportunities for 1 Amino 3 2,4 Dimethylphenyl Propan 2 Ol Studies

Pioneering Green Chemistry Approaches for Sustainable Synthesis

The synthesis of amino alcohols is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and enhance efficiency. Future research on 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol is likely to focus on developing sustainable synthetic routes that move away from traditional methods, which often rely on harsh reagents and generate significant waste.

One promising avenue is the use of biocatalysis. Engineered enzymes, such as amine dehydrogenases (AmDHs), offer a pathway for the asymmetric reductive amination of corresponding hydroxy ketones. frontiersin.org This method uses ammonia (B1221849) as an inexpensive amino donor and typically proceeds under mild conditions in aqueous media, significantly reducing the environmental footprint. frontiersin.org The development of a biocatalytic route to this compound would involve the design of a specific enzyme capable of recognizing the 1-(2,4-dimethylphenyl)propan-1-one-2-ol precursor.

Another green approach is the use of radical C-H amination. nih.govresearchgate.net This strategy allows for the direct conversion of C-H bonds in an alcohol precursor to C-N bonds, bypassing the need for pre-functionalized substrates. nih.gov A radical relay chaperone strategy, for instance, can facilitate regioselective amination at the β-position of an alcohol, a significant challenge in traditional synthesis. nih.govresearchgate.net Applying this to a precursor of this compound could streamline its synthesis considerably.

The principles of green chemistry also extend to the use of safer solvents and reaction conditions. Research into catalyst-free aminolysis of epoxides in water or mixed polar solvent systems presents another sustainable route to amino alcohols. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Approach | Key Features | Potential Advantages for Sustainable Synthesis |

| Biocatalysis (Engineered AmDHs) | Asymmetric reductive amination of a hydroxy ketone precursor. | High stereoselectivity, mild reaction conditions, use of water as a solvent, inexpensive ammonia as an amino donor. frontiersin.org |

| Radical C-H Amination | Direct functionalization of C-H bonds in an alcohol precursor. | High atom economy, avoids pre-functionalization steps. nih.gov |

| Catalyst-Free Epoxide Aminolysis | Ring-opening of the corresponding epoxide with an amine in green solvents. | Avoids the use of metal catalysts, can be performed in water. organic-chemistry.org |

Integration with Automated Synthesis and Continuous Flow Chemical Processes

The paradigm of chemical synthesis is shifting towards automation and continuous flow processes, which offer enhanced control, safety, and scalability over traditional batch methods. acs.org The synthesis of this compound is well-suited for adaptation to these modern techniques.

Continuous flow synthesis allows for the rapid optimization of reaction parameters and can handle highly reactive intermediates with greater safety. rsc.orggoogle.com For the synthesis of amino alcohols, multi-step sequences can be "telescoped" into a continuous process, eliminating the need for intermediate purification and reducing solvent waste. rsc.orgnih.gov A potential continuous flow synthesis of this compound could involve the in-line generation of the corresponding epoxide from 2,4-dimethylbenzaldehyde (B100707), followed by immediate reaction with an amino source in a subsequent reactor module.

Automated synthesis platforms, often integrated with flow chemistry, can accelerate the discovery and development of new derivatives. frontiersin.org By systematically varying reaction parameters and building blocks, libraries of related amino alcohols can be generated and screened for desired properties. This would be particularly valuable for exploring the structure-activity relationships of derivatives of this compound.

Table 2: Potential Benefits of Automated and Continuous Flow Synthesis for this compound

| Feature | Benefit in Research and Development |

| Precise Control of Reaction Parameters | Improved yield and selectivity, enhanced safety. rsc.org |

| Telescoped Multi-Step Synthesis | Reduced reaction time, less solvent waste, no intermediate isolation. nih.gov |

| Rapid Optimization and Screening | Accelerated discovery of optimal reaction conditions and novel derivatives. frontiersin.org |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. acs.org |

Exploration of Advanced Materials Science Applications beyond Traditional Uses

While amino alcohols are well-established in pharmaceuticals, their potential in advanced materials science is a burgeoning field of research. The unique structural features of this compound—a chiral backbone, a hydroxyl group, and an amino group, combined with an aromatic moiety—make it an intriguing candidate for the development of new materials.

One area of exploration is the use of this compound as a building block for functional polymers and dendrimers. The amino and hydroxyl groups can serve as reactive sites for polymerization, leading to materials with tailored properties such as thermal stability, chirality, and specific binding capabilities. The 2,4-dimethylphenyl group can influence the material's solubility, processability, and intermolecular interactions.

Furthermore, the chiral nature of this compound could be exploited in the creation of chiral stationary phases for chromatography or as a component in chiral sensors. Its ability to coordinate with metal ions also opens up possibilities for the design of novel metal-organic frameworks (MOFs) with unique catalytic or separation properties.

Development of Novel Catalytic Systems Based on the Compound's Framework

The vicinal amino alcohol motif is a privileged structure in asymmetric catalysis, often serving as the backbone for chiral ligands and catalysts. nih.gov The development of novel catalytic systems based on the framework of this compound represents a significant research opportunity.

By modifying the amino and hydroxyl groups, a wide array of chiral ligands can be synthesized. For example, the amino group can be functionalized to form amides, sulfonamides, or phosphinamides, while the hydroxyl group can be converted into ethers or esters. These modifications can be used to fine-tune the steric and electronic properties of the resulting ligand, influencing the outcome of catalytic reactions.

Such ligands could find application in a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The 2,4-dimethylphenyl substituent would play a crucial role in creating a specific chiral environment around a coordinated metal center, thereby directing the stereochemical course of the reaction.

Computational-Guided Design of Next-Generation Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are powerful tools for accelerating the design of new molecules with specific properties. nih.gov In the context of this compound, computational methods can be employed to guide the synthesis of next-generation derivatives with tailored reactivity and functionality.

By using techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations, researchers can predict how structural modifications will affect the compound's properties. nih.gov For instance, the effect of different substituents on the aromatic ring or modifications to the amino and hydroxyl groups on the compound's catalytic activity or binding affinity to a biological target can be simulated.

This in silico approach can help to prioritize synthetic targets, reducing the time and resources required for experimental work. For example, computational screening could identify derivatives of this compound that are likely to be effective chiral ligands for a specific catalytic reaction, or that possess enhanced biological activity. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol?

A viable method involves reductive amination of the corresponding ketone precursor. For example, condensation of 3-(2,4-dimethylphenyl)-2-oxopropanal with ammonia, followed by reduction using sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) . Alternative routes may include nucleophilic substitution reactions of epoxide intermediates with ammonia under controlled pH conditions. Optimization of reaction time, temperature, and solvent polarity is critical to maximize yield and purity.

Q. How can spectroscopic techniques characterize this compound?

- NMR Spectroscopy : The aromatic protons of the 2,4-dimethylphenyl group appear as distinct signals in the 6.5–7.5 ppm range (¹H NMR), while the hydroxyl and amino protons may show broad peaks. ¹³C NMR will confirm the quaternary carbons of the aromatic ring and the propanol backbone .

- IR Spectroscopy : Key functional groups include O-H (~3300 cm⁻¹), N-H (~3400 cm⁻¹), and C-O (~1050 cm⁻¹) stretches.

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should align with the molecular weight (C₁₁H₁₇NO: ~179.26 g/mol) .

Q. What are the stability considerations for this compound during storage?

Store under inert conditions (argon or nitrogen) at 2–8°C to prevent oxidation or hydrolysis. The amino and hydroxyl groups make it hygroscopic; use desiccants in sealed containers. Stability tests via HPLC or TLC are recommended every 6 months to monitor degradation .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved?

Chiral resolution techniques include:

- Chiral Chromatography : Use columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and mobile phases like hexane/isopropanol. Retention times and enantiomeric excess (ee) can be determined via polarimetry or circular dichroism (CD) .

- Enzymatic Kinetic Resolution : Lipases or esterases selectively catalyze the acylation of one enantiomer, enabling separation .

Q. What computational methods predict the biological activity of this compound?

- Molecular Docking : Simulate interactions with targets like GPCRs or enzymes using software (AutoDock Vina, Schrödinger). The 2,4-dimethylphenyl group may engage in hydrophobic interactions, while the amino and hydroxyl groups form hydrogen bonds .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs like 3-amino-3-(4-fluorophenyl)propan-1-ol, which has shown potential in drug development .

Q. How does stereochemistry influence pharmacokinetic properties?

Enantiomers may exhibit differences in:

- Absorption : Polar surface area and logD affect membrane permeability.

- Metabolism : Cytochrome P450 enzymes often show stereoselectivity. For example, the (S)-enantiomer of 3-amino-3-(4-fluorophenyl)propan-1-ol demonstrated slower hepatic clearance in preclinical models .

- Toxicity : Chiral impurities can alter off-target effects; use chiral HPLC to monitor enantiomeric ratios in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.